molecular formula C17H25N3O3 B2486860 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide CAS No. 1214814-40-0

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide

Cat. No. B2486860
CAS RN: 1214814-40-0
M. Wt: 319.405
InChI Key: CDRWEUQXXKDXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide, also known as CEP-33779, is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a critical role in the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, and cell survival. CEP-33779 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide works by inhibiting the activity of the IKK complex, which is responsible for phosphorylating and activating the NF-κB transcription factor. By blocking this pathway, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide prevents the expression of genes involved in inflammation, cell survival, and proliferation. This ultimately leads to the inhibition of cancer cell growth and the reduction of inflammation in autoimmune and inflammatory conditions.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide inhibits cell growth and induces apoptosis, or programmed cell death. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to reduce the expression of genes involved in angiogenesis, or the formation of new blood vessels, which is critical for cancer cell survival and growth.
In autoimmune and inflammatory conditions, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to reduce inflammation and improve disease outcomes. This is thought to be due to the inhibition of NF-κB pathway activation, which is a key driver of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide in lab experiments is its specificity for the IKK complex. This allows for targeted inhibition of the NF-κB pathway without affecting other cellular processes. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to have low toxicity in preclinical models, making it a promising candidate for further development.
One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide in lab experiments is its relatively low potency compared to other IKK inhibitors. This may limit its efficacy in certain applications and require higher concentrations to achieve desired effects.

Future Directions

There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another potential direction is the investigation of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide in other autoimmune and inflammatory conditions, such as inflammatory bowel disease and lupus.
In addition, further studies are needed to fully understand the mechanisms of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide and its potential side effects. This will be critical for the development of safe and effective therapies based on this compound.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been described in several publications. In one method, the compound is synthesized from 2,4-dimethoxybenzaldehyde and 1-cyano-1,2-dimethylpropene in the presence of a Lewis acid catalyst. The resulting intermediate is then converted to N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide through a series of reactions involving amide bond formation and reduction.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to inhibit the growth and survival of cancer cells by blocking the activation of the NF-κB pathway. This has been demonstrated in a variety of cancer types, including breast cancer, prostate cancer, and multiple myeloma.
In addition to its anti-cancer effects, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has also been studied for its potential use in autoimmune disorders and inflammatory conditions. In preclinical models, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to reduce inflammation and improve disease outcomes in models of rheumatoid arthritis, psoriasis, and multiple sclerosis.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dimethoxyanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-11(2)17(4,10-18)20-16(21)12(3)19-14-8-7-13(22-5)9-15(14)23-6/h7-9,11-12,19H,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRWEUQXXKDXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.